molecular formula C12H15FO2 B8728132 2-fluoro-4-pentylBenzoic acid CAS No. 123843-53-8

2-fluoro-4-pentylBenzoic acid

Cat. No. B8728132
Key on ui cas rn: 123843-53-8
M. Wt: 210.24 g/mol
InChI Key: MBKLYSRTBPOBGZ-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A mixture of concentrated sulphuric acid (150 ml) and water (150 ml) was added dropwise to a stirred solution of compound 21 (15.0 g, 0.078 mol) in glacial acetic acid (300 ml). The stirred mixture was heated under reflux for 48 h, cooled in a refrigerator overnight and the product was filtered off. The product was dissolved in ether, extracted into 10% sodium hydroxide, which was then acidified with 36% hydrochloric acid, washed with ether (twice), and the combined ethereal phases were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a brown crystalline solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
compound 21
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[OH2:6].[F:7][C:8]1[CH:15]=[C:14]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:13]=[CH:12][C:9]=1[C:10]#N>C(O)(=O)C>[F:7][C:8]1[CH:15]=[C:14]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:13]=[CH:12][C:9]=1[C:10]([OH:2])=[O:6]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Two
Name
compound 21
Quantity
15 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)CCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the product was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in ether
EXTRACTION
Type
EXTRACTION
Details
extracted into 10% sodium hydroxide, which
WASH
Type
WASH
Details
washed with ether (twice), and the combined ethereal phases
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown crystalline solid

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=CC(=C1)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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